Cas no 2175148-68-0 (N-(1-cyano-1,2-dimethylpropyl)-2-(3-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)propanamide)
N-(1-cyano-1,2-dimethylpropyl)-2-(3-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-Cyano-1,2-dimethylpropyl)-3,4-dihydro-3-hydroxy-α-methyl-1(2H)-quinolineacetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-(3-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)propanamide
- EN300-26687781
- 2175148-68-0
- N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxy-3,4-dihydro-2H-quinolin-1-yl)propanamide
- Z1921392768
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- Inchi: 1S/C18H25N3O2/c1-12(2)18(4,11-19)20-17(23)13(3)21-10-15(22)9-14-7-5-6-8-16(14)21/h5-8,12-13,15,22H,9-10H2,1-4H3,(H,20,23)
- InChI Key: ATGQLWIFWVMBEN-UHFFFAOYSA-N
- SMILES: OC1CC2C=CC=CC=2N(C(C)C(NC(C#N)(C)C(C)C)=O)C1
Computed Properties
- Exact Mass: 315.19467705g/mol
- Monoisotopic Mass: 315.19467705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 484
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 76.4Ų
Experimental Properties
- Density: 1.146±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 557.2±50.0 °C(Predicted)
- pka: 11.82±0.46(Predicted)
N-(1-cyano-1,2-dimethylpropyl)-2-(3-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26687781-0.05g |
N-(1-cyano-1,2-dimethylpropyl)-2-(3-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)propanamide |
2175148-68-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyano-1,2-dimethylpropyl)-2-(3-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)propanamide Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on N-(1-cyano-1,2-dimethylpropyl)-2-(3-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)propanamide
Comprehensive Overview of N-(1-cyano-1,2-dimethylpropyl)-2-(3-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)propanamide (CAS No. 2175148-68-0)
The compound N-(1-cyano-1,2-dimethylpropyl)-2-(3-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)propanamide (CAS No. 2175148-68-0) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a cyano group, a tetrahydroquinoline moiety, and a propanamide backbone, makes it a promising candidate for various applications, including drug development and molecular studies. Researchers are particularly interested in its potential interactions with biological targets, given its hybrid architecture combining hydrophilic and hydrophobic elements.
In recent years, the demand for novel compounds like N-(1-cyano-1,2-dimethylpropyl)-2-(3-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)propanamide has surged due to advancements in precision medicine and targeted therapy. This compound's multi-functional groups allow it to engage with enzymes and receptors in ways that simpler molecules cannot, making it a subject of intense study in cancer research and neurodegenerative disease investigations. Its CAS No. 2175148-68-0 is frequently searched in academic databases, reflecting its growing relevance in scientific literature.
One of the most intriguing aspects of this compound is its 3-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl component, which is structurally similar to alkaloids found in natural products. This resemblance has led to hypotheses about its potential bioactivity and low toxicity profile, both critical factors in drug discovery. Additionally, the presence of a cyano group introduces possibilities for further chemical modifications, enabling researchers to tailor its properties for specific applications, such as enzyme inhibition or receptor modulation.
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)propanamide involves sophisticated organic chemistry techniques, including amide coupling and selective oxidation. These methods ensure high purity and yield, which are essential for reproducible research outcomes. Given the complexity of its structure, researchers often employ NMR spectroscopy and mass spectrometry to confirm its identity and assess its stability under various conditions.
From an industrial perspective, this compound is part of a broader trend toward high-value fine chemicals used in biopharmaceuticals and agrochemicals. Its CAS No. 2175148-68-0 is often referenced in patents related to drug delivery systems and catalytic processes, highlighting its versatility. As sustainability becomes a priority in chemical manufacturing, the efficient synthesis and application of such molecules are likely to gain further traction.
In summary, N-(1-cyano-1,2-dimethylpropyl)-2-(3-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)propanamide represents a fascinating intersection of chemistry and biology. Its structural complexity, combined with its potential therapeutic applications, makes it a compound of enduring interest. As research continues to uncover its properties and mechanisms, its role in advancing science and technology is expected to expand significantly.
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